molecular formula C9H17N3O2S B13969326 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide

Cat. No.: B13969326
M. Wt: 231.32 g/mol
InChI Key: SSXLOQMOBHOARA-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with N,N-dimethylethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, affecting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-imidazol-2-yl)methanol
  • 2-(1-methyl-1H-imidazol-2-yl)-ethanol
  • 1-(1H-imidazol-2-yl)ethanone

Uniqueness

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is unique due to the presence of both the imidazole and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

1-(1-ethylimidazol-2-yl)-N,N-dimethylethanesulfonamide

InChI

InChI=1S/C9H17N3O2S/c1-5-12-7-6-10-9(12)8(2)15(13,14)11(3)4/h6-8H,5H2,1-4H3

InChI Key

SSXLOQMOBHOARA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)S(=O)(=O)N(C)C

Origin of Product

United States

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